HS-173

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Targeted Pathways

HS-173 acts as a potent and selective PI3Kα inhibitor. Its primary mechanism is the inhibition of the PI3K/Akt signaling axis, a pathway frequently dysregulated in cancer and fibrotic diseases [1] [2].

The diagram below illustrates the core signaling pathway targeted by this compound and its downstream effects.

This compound inhibits PI3K/Akt signaling and downstream processes.

Experimental Evidence and Key Findings

The therapeutic potential of this compound is supported by experimental data across multiple disease models.

Anti-fibrotic Effects in Liver Fibrosis

This compound demonstrates strong activity against liver fibrosis by targeting activated hepatic stellate cells (HSCs), the primary cell type responsible for scar tissue production in the liver [1].

Table 1: Anti-fibrotic Effects of this compound in Hepatic Stellate Cells (HSCs)

| Experimental Model | Key Findings | Concentration/Dose |

|---|---|---|

| In Vitro (HSC-T6 & LX-2 cells) | ~80-90% cell growth inhibition | 10 μM for 24-72 h [1] |

| Induced G2/M cell cycle arrest (46.3% of cells) | 5 μM for 8 h [1] | |

| Induced apoptosis; Increased cleaved caspase-3; Loss of mitochondrial membrane potential | 0.1 - 5 μM [1] | |

| Reduced expression of α-SMA, collagen I, fibronectin, vimentin, TIMP-1 | 0.1 - 5 μM [1] | |

| In Vivo (CCl₄-induced mouse model) | Reduced fibrotic area and collagen deposition | 10 & 20 mg/kg [1] |

| Lowered levels of AST & ALT (liver damage markers) | 10 & 20 mg/kg [1] |

Anti-cancer and Anti-metastatic Effects

Research in pancreatic cancer models shows that this compound not only inhibits tumor growth but also suppresses metastasis by targeting the process of Epithelial-Mesenchymal Transition (EMT) [2] [3].

Table 2: Anti-cancer and Anti-metastatic Effects of this compound in Pancreatic Cancer

| Experimental Model | Key Findings | Concentration/Dose |

|---|---|---|

| In Vitro (Panc-1, Miapaca-2, AsPC-1 cells) | 40-50% cell growth inhibition | 1 μM for 48 h [2] |

| Significant inhibition of colony formation | <1 μM for 14 days [2] | |

| Suppressed TGF-β-induced cell migration & invasion | 0.1 - 10 μM [2] | |

| Reversed EMT: Increased E-cadherin; Decreased Vimentin, ZEB1 | 0.1 - 10 μM [2] | |

| In Vivo (Mouse models) | Suppressed primary tumor growth (xenograft & orthotopic) | 20 mg/kg [2] |

| Inhibited metastasis to liver and lung | 20 mg/kg [2] |

Synergistic Effect in Combination Therapy

This compound exhibits a synergistic effect when combined with Sorafenib, a multi-kinase inhibitor. This combination simultaneously targets the PI3K/AKT and RAF/MEK/ERK pathways, two crucial signaling networks in pancreatic cancer [4]. This dual inhibition leads to enhanced suppression of cancer cell proliferation, increased apoptosis, and reduced angiogenesis compared to either agent alone [4].

Detailed Experimental Protocols

Key methodologies from the cited literature are summarized below to provide a reference for experimental design.

In Vitro Cell Viability and Proliferation Assays

- Cell Lines: Human pancreatic cancer cells (e.g., Panc-1, Miapaca-2, AsPC-1) or hepatic stellate cells (HSC-T6, LX-2) [1] [2] [4].

- Compound Treatment: Cells are treated with this compound across a concentration range (typically 0.1 to 10 μM) for 24, 48, and 72 hours [1] [2].

- Viability Assessment: Cell viability is measured using MTT assay. Results are presented as a percentage of growth inhibition relative to untreated control cells [2] [4].

- Proliferation Assay: DNA synthesis incorporation is measured using a BrdU assay kit to directly assess proliferation rates [1].

- Clonogenic Assay: Cells are treated with this compound for 24 hours, then re-plated and allowed to grow for 14 days to assess long-term survival and colony-forming ability [2].

Analysis of Apoptosis and Cell Cycle

- TUNEL Assay: Used to detect DNA fragmentation in apoptotic cells. Cells are treated with this compound, fixed, and stained using a TUNEL assay kit, followed by fluorescence microscopy analysis [1].

- Mitochondrial Membrane Potential (ΔΨm): Assessed using JC-1 staining. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm, an early marker of apoptosis [1].

- Western Blotting: Treated cells are lysed, and proteins are separated by SDS-PAGE. Membranes are probed with antibodies against apoptosis-related proteins (e.g., Bcl-2, cleaved caspase-3) [1].

- Cell Cycle Analysis: Treated cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases [1].

Migration, Invasion, and EMT Studies

- Wound Healing Assay: A scratch is made in a confluent cell monolayer. The closure of the wound area is measured after 16 hours with or without this compound and TGF-β (10 ng/mL) co-treatment [2].

- Transwell Invasion Assay: Cells are seeded into Matrigel-coated transwell chambers with this compound and TGF-β. After incubation, cells that invade through the membrane are stained and counted [2].

- EMT Marker Analysis: The expression of epithelial (E-cadherin) and mesenchymal (Vimentin, N-cadherin, ZEB1, Snail) markers is analyzed by Western blotting and immunofluorescence in TGF-β-induced cells treated with this compound [2].

In Vivo Efficacy Studies

- Liver Fibrosis Model: Induced in mice by intraperitoneal injection of CCl₄ (0.5 μL/g of body weight) twice a week for 6 weeks. This compound (10 or 20 mg/kg) is administered intraperitoneally three times a week for the final 2 weeks. Fibrosis is assessed by Masson's Trichrome (MT) staining of liver sections, and liver damage is evaluated by measuring serum AST/ALT levels [1].

- Pancreatic Cancer Xenograft/Orthotopic Models: Cancer cells are implanted subcutaneously (xenograft) or into the pancreas (orthotopic) of mice. This compound (e.g., 20 mg/kg) is administered intraperitoneally several times per week. Tumor volume and weight are monitored. For metastasis models, metastasis to organs like the liver and lung is examined at the endpoint [2].

This compound is a promising targeted agent in preclinical development. Its ability to effectively block the PI3K/Akt pathway and its downstream effects on fibrosis, tumor growth, and metastasis warrants further investigation as a potential therapeutic strategy.

References

- 1. This compound, a Novel PI3K Inhibitor, Attenuates the Activation of ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel PI3K inhibitor suppresses EMT and ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a novel PI3K inhibitor suppresses EMT and ... [oncotarget.com]

- 4. Synergistic anticancer activity of this compound, a novel PI3K ... [sciencedirect.com]

Comprehensive Technical Guide: HS-173 as a Novel PI3K Inhibitor in Cancer Research

Introduction to HS-173 and PI3K Pathway Significance

This compound represents a novel class of phosphoinositide 3-kinase (PI3K) inhibitors that has emerged as a promising therapeutic candidate in oncology research, particularly for investigating treatment-resistant cancers such as pancreatic cancer. As a potent PI3Kα inhibitor, this compound specifically targets the p110α catalytic subunit of PI3K, which is frequently dysregulated in numerous human cancers. The PI3K/AKT/mTOR signaling pathway serves as a central intracellular cascade regulating essential cellular processes including proliferation, survival, metabolism, and motility. Aberrant activation of this pathway occurs frequently in tumors and has been strongly correlated with therapeutic resistance to conventional chemotherapy and radiation treatment, making it an attractive target for pharmaceutical intervention [1] [2].

The development of this compound addresses a critical need in oncology for targeted therapeutic agents that can overcome the limitations of conventional treatments, especially for aggressive malignancies characterized by poor prognosis and high metastatic potential. Pancreatic cancer, which maintains a dismal 5-year survival rate of less than 5%, represents a primary focus of this compound research due to the frequent observation of PI3K pathway activation in this cancer type. Beyond its direct antiproliferative effects, this compound has demonstrated significant potential in suppressing epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, and in enhancing the efficacy of radiation therapy through mechanisms involving DNA damage response modulation [1] [2].

Mechanism of Action and Signaling Pathways

Primary Signaling Pathway Inhibition

The primary molecular mechanism of this compound involves potent inhibition of the PI3K/AKT/mTOR signaling axis, a critical regulator of cell survival and proliferation. This compound specifically targets the PI3K p110α catalytic subunit, effectively blocking the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This inhibition prevents membrane recruitment and activation of AKT (protein kinase B), a central signaling node that subsequently regulates numerous downstream effectors including mTOR (mammalian target of rapamycin). The resulting disruption of this signaling cascade induces G2/M cell cycle arrest and promotes apoptotic cell death through multiple complementary mechanisms [2].

Research has revealed that this compound exerts additional pathway modulation beyond the core PI3K/AKT axis. In pancreatic cancer models, this compound effectively suppresses transforming growth factor-β (TGF-β)-induced EMT by concurrently inhibiting the Smad2/3 signaling pathway. This dual inhibition represents a particularly valuable therapeutic mechanism since the TGF-β pathway serves as a potent inducer of EMT and positive regulator of tumor progression and metastasis. The coordinated suppression of both PI3K/AKT/mTOR and Smad2/3 signaling enables this compound to effectively reverse the mesenchymal phenotype of cancer cells, restoring epithelial characteristics and reducing invasive potential [2].

DNA Damage Response Modulation

This compound demonstrates a unique radiosensitizing capability through its effects on the cellular DNA damage response system. Radiation therapy typically induces double-strand breaks (DSBs) in DNA, which normally activates the ataxia-telangiectasia mutated (ATM) and DNA-dependent protein kinase catalytic subunit (DNA-PKcs) repair pathways. This compound potently inhibits the activation of both ATM and DNA-PKcs, thereby compromising the cellular repair machinery and resulting in sustained DNA damage following radiation exposure. This effect manifests experimentally as increased and prolonged expression of γ-H2AX, a well-established marker of DNA DSBs, creating a cellular environment conducive to apoptotic death when combined with radiation treatment [1].

The following diagram illustrates the key signaling pathways targeted by this compound:

Figure 1: this compound inhibits PI3K/AKT/mTOR, Smad2/3, and DNA damage repair pathways, reducing cell survival and enhancing apoptosis.

Efficacy Profiles Across Cancer Models

Anti-Proliferative and Anti-Metastatic Effects

This compound demonstrates dose-dependent cytotoxicity across multiple pancreatic cancer cell lines, with particularly notable efficacy against MiaPaCa-2, PANC-1, and AsPC-1 models. Experimental data reveals that treatment with 1 μM this compound for 48 hours reduces cell viability by approximately 40-50% in MiaPaCa-2 and AsPC-1 cells, while more prolonged exposure further enhances this anti-proliferative effect. Clonogenic assays substantiate these findings, demonstrating that this compound treatment results in less than 50% colony formation compared to controls at the 1 μM concentration in MiaPaCa-2 cells. Beyond its direct cytotoxic effects, this compound exhibits profound anti-metastatic properties by effectively suppressing TGF-β-induced migration and invasion in pancreatic cancer models. In wound healing assays, TGF-β stimulation typically results in over 90% wound closure within 16 hours, whereas co-treatment with this compound significantly inhibits this migratory response in a dose-dependent manner [2].

The compound's efficacy extends to in vivo models, where this compound demonstrates significant tumor growth suppression in both xenograft and orthotopic pancreatic cancer models without observable drug toxicity. Most notably, in established pancreatic cancer metastatic mouse models, this compound treatment substantially inhibits metastatic dissemination from primary tumors to distant organs, particularly the liver and lungs. This anti-metastatic effect correlates with this compound's ability to reverse the EMT process, evidenced by molecular analyses showing increased expression of epithelial markers (e.g., E-cadherin) and decreased expression of mesenchymal markers (e.g., N-cadherin, vimentin) as well as key transcription factors (ZEB1, Snail, Twist) that drive EMT progression. These findings position this compound as a promising candidate for targeting advanced-stage pancreatic cancer characterized by metastatic dissemination [2].

Radiosensitization Potential

This compound demonstrates remarkable synergistic efficacy when combined with radiation therapy, significantly enhancing the sensitivity of pancreatic cancer cells to irradiation. In clonogenic survival assays, pretreatment with this compound for 24 hours followed by radiation exposure (2-6 Gy) results in a substantial reduction in surviving fractions across all radiation doses tested. This radiosensitizing effect appears linked to this compound's ability to induce G2/M cell cycle arrest, a phase in which cells exhibit heightened sensitivity to radiation-induced DNA damage. In MiaPaCa-2 cells, the combination of this compound with radiation increases the G2/M phase population to 91%, compared to 75% with radiation alone, indicating synergistic cell cycle effects that enhance therapeutic efficacy [1].

The molecular basis for this radiosensitization involves this compound's inhibition of radiation-induced PI3K/AKT pathway activation, which normally contributes to radioresistance. Immunofluorescence analyses confirm that radiation increases phosphorylated AKT levels in pancreatic cancer cells, an effect significantly attenuated by this compound pretreatment. Furthermore, this compound increases and prolongs the expression of γ-H2AX, a marker of DNA double-strand breaks, following radiation exposure, indicating impaired DNA repair capacity. These cellular findings translate to in vivo efficacy, where the combination of this compound with radiation delays tumor growth and impairs DNA repair in pancreatic cancer xenograft models, providing compelling preclinical evidence for its potential clinical application as a radiosensitizer [1].

Table 1: Anti-Cancer Efficacy Profile of this compound in Preclinical Models

| Cancer Model | Assay Type | This compound Concentration | Key Findings | Citation |

|---|---|---|---|---|

| Pancreatic Cancer (MiaPaCa-2, PANC-1) | Cell Viability (MTT) | 0.1-10 μM | 40-50% reduction at 1μM (48h); dose- and time-dependent | [2] |

| Pancreatic Cancer (MiaPaCa-2) | Clonogenic Assay | 1 μM | <50% colony formation compared to control | [2] |

| Pancreatic Cancer (Multiple lines) | Wound Healing Migration | Not specified | Significant inhibition of TGF-β-induced migration | [2] |

| Pancreatic Cancer (MiaPaCa-2, PANC-1) | Radiosensitivity (Clonogenic) | Not specified | Significant reduction in surviving fractions at 2-6 Gy | [1] |

| Pancreatic Cancer (MiaPaCa-2) | Cell Cycle Analysis | Not specified | Increased G2/M arrest (91% vs 75% with radiation alone) | [1] |

| Pancreatic Cancer Xenograft | In Vivo Tumor Growth | Not specified | Significant tumor growth suppression without toxicity | [1] [2] |

| Pancreatic Cancer Metastatic | In Vivo Metastasis | Not specified | Inhibition of primary tumor metastasis to liver/lung | [2] |

Experimental Protocols and Methodologies

In Vitro Assessment Techniques

The comprehensive evaluation of this compound's therapeutic potential employs a range of established in vitro techniques that provide robust, quantifiable data on its anti-cancer mechanisms. Cell viability assays using MTT methodology typically involve treating pancreatic cancer cells (including Panc-1, MiaPaCa-2, and AsPC-1 lines) with this compound across a concentration range of 0.1-10 μM for 24, 48, and 72 hours. Following treatment, MTT reagent is added and incubated for 2-4 hours, allowing viable cells to convert MTT to purple formazan crystals, which are then dissolved in DMSO and quantified spectrophotometrically at 570 nm. This approach enables researchers to generate dose-response and time-course data essential for determining IC50 values and understanding compound kinetics [2].

Clonogenic survival assays represent another fundamental methodology in this compound research, particularly for assessing long-term anti-proliferative effects and radiosensitization potential. In these experiments, cells are treated with this compound for 24 hours before being irradiated at various doses (2-6 Gy). The treated cells are then seeded at low density and allowed to grow for 10-14 days, after which colonies are fixed, stained, and counted. This technique provides critical information about the reproductive viability of cells following treatment and identifies synergistic interactions between this compound and radiation. Additional mechanistic insights are gained through cell cycle analysis via flow cytometry, where this compound-treated cells are fixed, stained with propidium iodide, and analyzed for DNA content to determine phase distribution. These analyses consistently reveal G2/M phase accumulation, providing important clues about this compound's mechanism of action [1] [2].

Molecular Mechanism Elucidation

Understanding the molecular pathways modulated by this compound requires sophisticated techniques that assess protein expression, phosphorylation status, and subcellular localization. Western blot analysis serves as a cornerstone method, involving the extraction of total protein from this compound-treated cells, separation by SDS-PAGE, transfer to membranes, and probing with antibodies against key targets including p-AKT, p-ATM, p-DNA-PKcs, γ-H2AX, and apoptosis-related proteins such as cleaved caspase-3 and PARP. These analyses typically reveal dose-dependent inhibition of phosphorylation in the PI3K/AKT pathway and increased expression of DNA damage markers, providing molecular validation of this compound's mechanism of action. For assessment of DNA damage response, immunofluorescence staining for γ-H2AX foci represents a gold standard technique, offering visual confirmation of persistent DNA double-strand breaks following combination treatment with this compound and radiation [1].

The anti-metastatic potential of this compound is rigorously evaluated through migration and invasion assays that model critical steps in the metastatic cascade. Wound healing assays involve creating a scratch in a confluent cell monolayer, treating with TGF-β (10 ng/mL) with or without this compound, and monitoring wound closure over 16-24 hours through time-lapse microscopy. Transwell invasion assays employ Matrigel-coated chambers with serum-free medium in the upper chamber and chemoattractant-containing medium in the lower chamber; cells that invade through the Matrigel barrier following treatment are fixed, stained, and counted. These functional assays demonstrate this compound's potent inhibition of TGF-β-induced migration and invasion, correlating with molecular analyses of EMT markers that show mesenchymal-to-epithelial transition following treatment [2].

Table 2: Key Experimental Assays for Evaluating this compound Efficacy

| Assay Category | Specific Method | Key Parameters Measured | Significant Findings with this compound |

|---|---|---|---|

| Cell Viability | MTT Assay | Metabolic activity, IC50 values | Dose- and time-dependent reduction in viability across pancreatic cancer lines |

| Long-term Proliferation | Clonogenic Assay | Reproductive cell survival | Significant reduction in colony formation; enhanced radiation sensitivity |

| Apoptosis Detection | TUNEL Assay | DNA fragmentation | Increased apoptotic cells with combination treatment (this compound + radiation) |

| Cell Cycle Analysis | Flow Cytometry | DNA content per cell | G2/M phase arrest enhancement with radiation combination |

| Protein Expression | Western Blot | Pathway phosphorylation, protein cleavage | Reduced p-AKT, p-ATM, p-DNA-PKcs; increased cleaved caspase-3/PARP |

| DNA Damage | Immunofluorescence (γ-H2AX) | DNA double-strand breaks | Sustained γ-H2AX foci indicating impaired repair |

| Migration Capacity | Wound Healing Assay | Cell mobility, wound closure rate | Inhibition of TGF-β-induced migration |

| Invasive Potential | Transwell Invasion | Matrix penetration capability | Suppression of TGF-β-induced invasion through Matrigel |

| In Vivo Efficacy | Xenograft/Orthotopic Models | Tumor growth, metastasis | Suppressed primary tumor growth and distant metastasis |

In Vivo Experimental Models

The therapeutic efficacy of this compound has been validated through multiple in vivo models that recapitulate critical aspects of human pancreatic cancer progression and metastasis. Subcutaneous xenograft models typically involve implanting human pancreatic cancer cells (such as MiaPaCa-2 or PANC-1) into immunocompromised mice, followed by treatment with this compound administered via intraperitoneal injection or oral gavage. These studies consistently demonstrate significant tumor growth suppression without observable drug-related toxicity, providing important preliminary evidence of in vivo efficacy and tolerability. More clinically relevant orthotopic pancreatic cancer models, where cancer cells are implanted directly into the pancreas, further validate this compound's therapeutic potential and specifically enable assessment of its effects on local invasion and primary tumor growth within the appropriate tissue microenvironment [1] [2].

To specifically evaluate anti-metastatic efficacy, researchers have established sophisticated pancreatic cancer metastatic mouse models in which this compound's ability to inhibit distant dissemination can be quantitatively assessed. In these models, treatment with this compound significantly reduces metastatic burden in key target organs such as the liver and lungs, with histopathological analyses confirming decreased metastatic foci. Molecular analyses of tumors from these models provide corroborating evidence of this compound's mechanism of action, showing increased expression of epithelial markers (E-cadherin) and decreased expression of mesenchymal markers (N-cadherin, vimentin) and transcription factors (ZEB1, Snail, Twist) that drive EMT. These comprehensive in vivo studies not only demonstrate this compound's efficacy in controlling established tumors but also its potential to prevent metastatic dissemination, addressing the most lethal aspect of pancreatic cancer progression [2].

Research Implications and Future Directions

The compelling preclinical data supporting this compound's efficacy as a PI3K inhibitor with unique radiosensitizing and anti-metastatic properties positions it as a promising candidate for further therapeutic development. Its ability to simultaneously target multiple interconnected pathways—PI3K/AKT/mTOR, Smad2/3, and DNA damage response mechanisms—represents a distinct advantage in addressing the pathogenic complexity of aggressive malignancies like pancreatic cancer. The dual inhibition of both PI3K and Smad2/3 signaling is particularly valuable given the established role of TGF-β in promoting EMT and metastasis, suggesting that this compound may effectively target the molecular drivers of disease progression beyond simply inhibiting proliferative signaling. Furthermore, its capacity to enhance radiation efficacy through inhibition of ATM and DNA-PKcs activation addresses a critical clinical challenge in oncology—overcoming radioresistance in treatment-refractory tumors [1] [2].

Future research directions for this compound should include systematic combination studies with standard chemotherapeutic agents used in pancreatic cancer treatment, such as gemcitabine and nab-paclitaxel, to determine potential synergistic effects and optimal sequencing strategies. Additionally, investigation of this compound's efficacy in genetically defined patient-derived xenograft models would help identify predictive biomarkers for patient selection, potentially enabling future precision medicine applications. The translational development of this compound would also benefit from comprehensive toxicology and pharmacokinetic studies to establish dosing parameters and safety profiles compatible with clinical application. Given the compelling evidence of its effects on EMT and metastasis, this compound warrants particular investigation in the neoadjuvant and adjuvant settings where targeting micrometastatic disease could significantly impact survival outcomes for pancreatic cancer patients [1] [2].

The following diagram illustrates a proposed experimental workflow for evaluating this compound:

Figure 2: Experimental workflow for evaluating this compound, progressing from in vitro assays to in vivo models.

Conclusion

References

Comprehensive Application Notes and Protocols for HS-173 Cell Viability Assessment in Cancer and Fibrosis Research

Introduction to HS-173

This compound is a novel, potent small molecule inhibitor targeting the phosphatidylinositol 3-kinase (PI3K) pathway, with particular selectivity for the PI3Kα isoform (IC₅₀ = 0.8 nM) [1] [2]. This imidazopyridine derivative demonstrates strong anti-proliferative activity across various cancer cell lines and shows promising anti-fibrotic effects in hepatic stellate cells [3] [4]. As the PI3K/Akt/mTOR signaling pathway is frequently dysregulated in numerous cancers and fibrotic diseases, this compound represents a valuable pharmacological tool for investigating this crucial cellular signaling axis and has potential as a therapeutic agent.

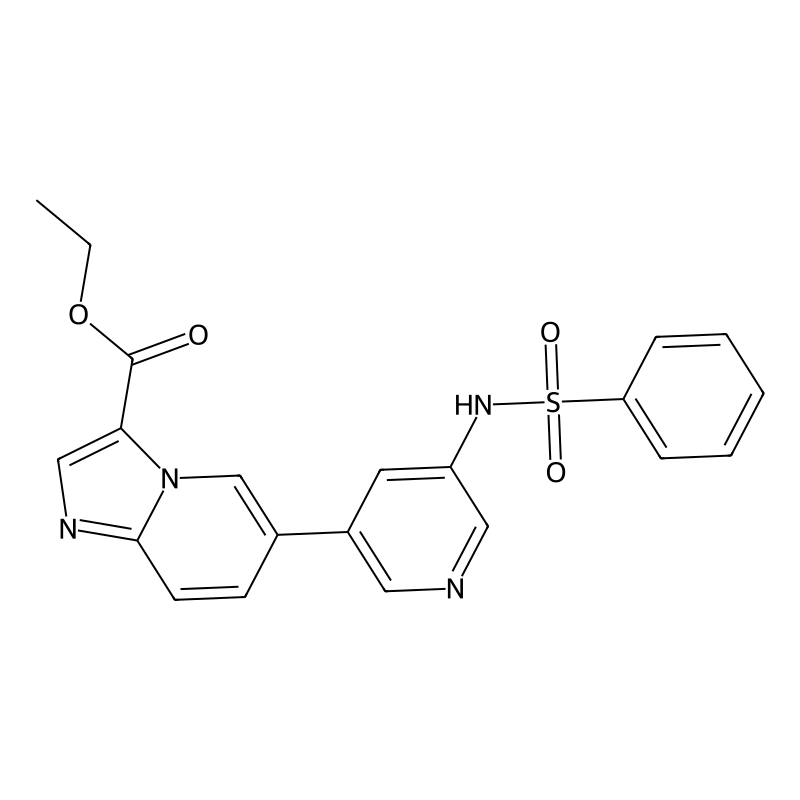

The compound exhibits a favorable pharmacological profile in preclinical studies, demonstrating efficacy in both in vitro and in vivo models [3] [4] [2]. Its chemical structure is defined as ethyl 6-(5-(phenylsulfonamido)pyridin-3-yl)imidazo[1,2-a]pyridine-3-carboxylate, with a molecular weight of 422.46 g/mol and CAS registry number 1276110-06-5 [1]. This compound is soluble in DMSO (84 mg/mL, 198.83 mM) but insoluble in water or ethanol, requiring appropriate formulation for biological applications [1].

Experimental Design and Planning

Cell Line Selection

- Pancreatic cancer lines: Panc-1, Miapaca-2, and Aspc-1 cells for oncology studies [4]

- Breast cancer lines: T47D, SK-BR-3, and MCF7 cells for hormone-responsive cancers [1] [2]

- Hepatic stellate cells: HSC-T6 and LX-2 lines for fibrosis research [3]

- Additional models: Prostate (PC-3), ovarian (SKOV3), and lung (A549) cancer lines for broader profiling [2]

Compound Preparation

- Stock solution: Prepare 10 mM stock by dissolving 4.22 mg this compound in 1 mL DMSO [1]

- Working concentrations: Serial dilutions from 0.1 μM to 10 μM in culture medium [3] [4]

- Quality controls: Verify compound activity using PI3K enzymatic assays [1] [2]

- Storage conditions: Store powder at -20°C; stock solutions at -80°C; avoid freeze-thaw cycles [1]

Viability Assay Selection

- MTT assay: Suitable for endpoint measurements, requires formazan solubilization [5]

- MTS assay: One-step protocol, ideal for high-throughput screening [6]

- Alternative methods: ATP-based luminescence for increased sensitivity [5]

- Validation approaches: Combine with clonogenic assays for proliferation assessment [4]

Table 1: Key Cell Lines and this compound Sensitivity Profiles

| Cell Line | Cancer Type/Fibrosis Model | This compound IC₅₀ (μM) | Experimental Context |

|---|---|---|---|

| T47D | Breast cancer | 0.6 μM | 48-hour MTT assay [1] |

| SK-BR-3 | Breast cancer | 1.5 μM | 48-hour MTT assay [1] |

| MCF7 | Breast cancer | 7.8 μM | 48-hour MTT assay [1] |

| Panc-1 | Pancreatic cancer | ~1.0 μM | 48-hour MTT assay [4] |

| Miapaca-2 | Pancreatic cancer | ~0.5 μM | 48-hour MTT assay [4] |

| Aspc-1 | Pancreatic cancer | ~0.5 μM | 48-hour MTT assay [4] |

| HSC-T6 | Liver fibrosis | ~2.0 μM | 48-hour growth inhibition [3] |

| LX-2 | Liver fibrosis | ~2.5 μM | 48-hour growth inhibition [3] |

Detailed Experimental Protocols

MTT Cell Viability Assay Protocol

The MTT assay is a reliable colorimetric method for assessing cell viability based on the reduction of yellow tetrazolium salt to purple formazan crystals by metabolically active cells [5].

Reagent Preparation:

- MTT solution: Dissolve MTT in DPBS to 5 mg/mL, filter sterilize, protect from light, store at 4°C [5]

- Solubilization solution: Prepare 40% dimethylformamide with 16% SDS in 2% glacial acetic acid, adjust to pH 4.7 [5]

Procedure:

- Seed cells in 96-well plates at optimal density (e.g., 3-5×10³ cells/well for most cancer lines)

- Incubate for 24 hours to allow cell attachment

- Treat with this compound concentration range (0.1-10 μM) and include DMSO vehicle controls

- Incubate for desired duration (24, 48, or 72 hours)

- Add 20 μL MTT solution per well (final concentration 0.5 mg/mL)

- Incubate for 2-4 hours at 37°C

- Carefully remove medium and add 100 μL solubilization solution per well

- Incubate with shaking until formazan crystals are completely dissolved

- Measure absorbance at 570 nm with reference wavelength at 630 nm [5]

Critical Considerations:

- Include cell-only and medium-only controls for background subtraction

- Avoid prolonged incubation with MTT as it is cytotoxic

- Test potential interference of this compound with MTT reduction using cell-free controls

- Ensure linear range of assay by preliminary cell titration experiments

MTS Assay Protocol

The MTS assay offers a convenient one-step method that doesn't require solubilization steps, making it suitable for high-throughput applications [6].

Procedure:

- Plate cells as described for MTT assay

- Treat with this compound concentration series for specified durations

- Add MTS reagent directly to culture medium according to manufacturer's instructions

- Incubate for 1-4 hours at 37°C

- Measure absorbance at 490-500 nm [6]

Advantages and Limitations:

- Advantages: No solubilization step, less toxic to cells, potentially reversible treatment

- Limitations: Potential for compound interference, requires optimization of phenazine methosulfate concentration [6]

Complementary Assays for Mechanism Elucidation

Clonogenic Survival Assay:

- Treat cells with this compound for 24 hours

- Replate at low density (200-1000 cells depending on line)

- Allow colony formation for 10-14 days

- Fix with methanol, stain with crystal violet

- Count colonies >50 cells [4]

Cell Cycle Analysis:

- Treat cells with this compound for 8-24 hours

- Fix with 70% ethanol, treat with RNase

- Stain with propidium iodide

- Analyze by flow cytometry

- Expected result: G₂/M phase arrest at 5 μM concentration [3]

Apoptosis Assessment:

- Perform TUNEL staining for DNA fragmentation

- Analyze caspase-3 activation by Western blot

- Assess mitochondrial membrane potential using JC-1 staining

- Measure Bcl-2 expression changes [3]

Table 2: this compound Effects on Signaling Pathways and Functional Outcomes

| Signaling Pathway | Effect of this compound | Experimental Evidence | Functional Outcome |

|---|---|---|---|

| PI3K/Akt | Inhibition of phosphorylation | Western blot in HSCs, pancreatic cancer cells | Reduced cell viability [3] [4] |

| mTOR/P70S6K | Decreased phosphorylation | Western blot in multiple cell lines | Impaired protein synthesis [3] [2] |

| Smad2/3 | Reduced phosphorylation | Western blot in pancreatic cancer cells | Suppressed EMT [4] |

| EMT markers | E-cadherin ↑, Vimentin ↓ | Immunofluorescence, Western blot | Reduced migration [4] |

| Cell cycle regulators | Cyclin B1 ↓, p-cdc2 ↑ | Flow cytometry, Western blot | G₂/M arrest [3] |

| Apoptotic markers | Cleaved caspase-3 ↑, Bcl-2 ↓ | TUNEL, Western blot | Increased apoptosis [3] |

Data Presentation and Analysis

Quantitative Viability Assessment

Dose-response relationships for this compound demonstrate concentration-dependent inhibition of cell viability across various cell models. In pancreatic cancer lines, 1 μM this compound typically inhibits growth by 40-50% at 48 hours, with complete suppression occurring at 5-10 μM [4]. Time-course experiments show progressively enhanced effects with longer exposure, indicating cumulative impact on cell proliferation.

Data normalization should express results as percentage of vehicle-treated controls. Four-parameter logistic curves can be fitted to dose-response data to determine IC₅₀ values using software such as GraphPad Prism. Statistical analysis should include at least three independent experiments with multiple replicates, presented as mean ± standard deviation.

Signaling Pathway Verification

To confirm on-target effects of this compound, assess phosphorylation status of key PI3K/Akt pathway components:

- Collect protein lysates after 2-24 hours of this compound treatment

- Perform Western blotting for p-Akt (Ser473), total Akt, p-P70S6K, and total P70S6K

- Compare inhibition potency with known PI3K inhibitors (e.g., LY294002) [3]

- Expected outcome: potent suppression of Akt phosphorylation at concentrations as low as 0.1 μM [3]

Signaling Pathway Visualization

Figure 1: this compound inhibition of the PI3K/AKT signaling pathway and downstream effects on cellular processes. This compound directly targets PI3K activation, preventing the downstream signaling cascade that promotes cell growth, survival, and metastasis [3] [4] [2].

Experimental Workflow Visualization

Figure 2: Comprehensive workflow for this compound cell viability assessment, including key experimental steps and alternative assay methodologies [3] [5] [4].

Research Applications and Models

Cancer Research Applications

Pancreatic Cancer Models:

- This compound effectively suppresses TGF-β-induced epithelial-mesenchymal transition (EMT)

- Inhibits cancer cell migration and invasion in wound healing and Transwell assays

- Reduces colony formation in clonogenic assays (50% inhibition at 1 μM in Miapaca-2 cells)

- In vivo efficacy: 10-20 mg/kg daily oral dosing inhibits tumor growth in xenograft models [4]

Breast Cancer Models:

- Demonstrates potent anti-proliferative effects in T47D, SK-BR-3, and MCF7 cells

- IC₅₀ values range from 0.6 μM to 7.8 μM across different breast cancer subtypes

- Combined therapies with other targeted agents show synergistic effects [1] [2]

Fibrosis Research Applications

Hepatic Stellate Cell Models:

- This compound attenuates activation of HSC-T6 and LX-2 cells

- Reduces expression of fibrotic markers (α-SMA, collagen I, TIMP-1)

- In vivo liver fibrosis model: 10-20 mg/kg improves CCl₄-induced fibrosis [3]

Troubleshooting and Optimization

Common Issues and Solutions:

- High background in MTT assay: Ensure proper solubilization of formazan crystals; include cell-free controls to detect non-specific reduction

- Variable results between replicates: Pre-treat plates with appropriate extracellular matrix proteins to ensure uniform cell attachment

- Poor compound solubility: Prepare fresh working solutions from DMSO stock; avoid precipitation by gradual dilution into warm medium

- Inconsistent time points: Establish detailed protocol with strict adherence to treatment durations across experiments

Assay Validation:

- Verify linear range of absorbance vs. cell number for each cell type

- Include reference inhibitors as positive controls (e.g., LY294002 for PI3K inhibition)

- Correlate viability results with direct cell counting or alternative viability assays

Conclusion

This compound represents a valuable research tool for investigating PI3K signaling in various disease models. The detailed protocols provided here enable robust assessment of its effects on cell viability and mechanistic profiling. The compound demonstrates consistent activity across multiple cancer types and fibrotic models, with well-characterized effects on PI3K/Akt signaling and downstream processes including cell cycle progression, apoptosis, and EMT.

When applying these protocols, researchers should consider model-specific optimization and implement appropriate validation assays to confirm on-target effects. The comprehensive data generated using these methods supports both basic research on PI3K pathway biology and preclinical development of targeted therapies for cancer and fibrotic diseases.

References

- 1. This compound产品说明书 [selleck.cn]

- 2. This compound | PI3Kα inhibitor | CAS 1276110-06-5 | PI3K 抑制剂 [invivochem.cn]

- 3. This compound, a Novel PI3K Inhibitor, Attenuates the Activation of ... [nature.com]

- 4. This compound, a novel PI3K inhibitor suppresses EMT and ... [oncotarget.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MTS Assay - an overview [sciencedirect.com]

Application Notes: HS-173 in Clonogenic Survival Assays

Clonogenic assays are the gold standard for assessing in vitro radiosensitivity and the long-term cytotoxic effects of drug treatments [1] [2]. These notes detail the application of HS-173 within this critical experimental framework.

Key Experimental Findings and Quantitative Data

This compound demonstrates significant efficacy as a monotherapy and a radiosensitizer. The table below summarizes core quantitative findings from key studies.

| Experimental Context | Cell Lines Used | This compound Treatment | Key Quantitative Outcomes | Significance/Conclusion |

|---|---|---|---|---|

| Clonogenic Survival (Monotherapy) | MiaPaCa-2 (Pancreatic) | 0.1 - 10 µM for 14 days | ~50% inhibition of colony formation at 1 µM [3] | Potent suppression of long-term cell proliferation [3] |

| Clonogenic Survival (Radiosensitization) | MiaPaCa-2, PANC-1 (Pancreatic) | 24-hour pre-treatment prior to IR (2-6 Gy) | Significant reduction in clonogenic survival across all radiation doses [4] | This compound synergizes with radiation, enhancing its cytotoxic effect [4] |

| Apoptosis Induction (with IR) | MiaPaCa-2, PANC-1 | 1 & 10 µM, 6h pre-IR (10 Gy) | Increased TUNEL-positive cells; ↑ cleaved caspase-3 & PARP [4] | Radiosensitization effect is mediated through enhanced apoptotic cell death [4] |

| In Vivo Tumor Growth Inhibition | MiaPaCa-2 xenograft model | 5 mg/kg, intraperitoneal, 3x/week | Significant reduction in tumor volume and weight [3] | Confirms efficacy in a preclinical in vivo model [3] |

Detailed Experimental Protocols

A. Core Clonogenic Assay Protocol with this compound

The following procedure is adapted from standardized methods used to evaluate this compound [4] [1] [2].

- Cell Line Preparation: Use human pancreatic cancer cell lines (e.g., MiaPaCa-2, PANC-1) in their log-phase of growth. Culture them in appropriate media (e.g., DMEM) supplemented with 10% FBS [4] [2].

- Cell Plating (Pre-IR Plating):

- Trypsinize cells to create a single-cell suspension.

- Count cells and serially dilute them.

- Plate an appropriate number of cells into multi-well plates (e.g., 6-well). The seeding density must be determined empirically to yield ~50 colonies in the control wells after the experiment. For pancreatic lines receiving 0-8 Gy radiation, a range of 200 to 400 cells per well is a common starting point [1].

- Allow cells to adhere for a minimum of 4-6 hours [1] [2].

- This compound Treatment & Irradiation:

- Pre-treatment: Add this compound to the culture media. For radiosensitization studies, a 24-hour pre-treatment is used prior to irradiation [4].

- Irradiation: Expose plates to a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy). Use a sham-irradiated control (0 Gy). The specific equipment (e.g., MX-160Labo, 160 kVp) and dose rate (e.g., 1.06 Gy/min) should be documented [1].

- Post-Treatment Incubation & Colony Formation:

- Colony Fixing, Staining, and Counting:

- Aspirate media, wash with PBS, and fix cells with 80% ethanol or methanol for 15 minutes.

- Stain with 0.3% (w/v) methylene blue in 80% ethanol or crystal violet for at least 30 minutes [1] [2].

- Rinse with water, air-dry plates, and count colonies manually or with an automated counter. A colony is typically defined as a cluster of ≥50 cells [2].

- Data Analysis:

- Calculate the Surviving Fraction (SF) at each dose: SF = (Number of colonies counted) / (Number of cells seeded × Plating Efficiency of control).

- Plot log(SF) against radiation dose.

- Fit data to the Linear-Quadratic (LQ) model (( \ln(SF) = -\alpha D - \beta D^2 )) or a non-linear log-logistic model to derive parameters like SF2, SF4, D10, etc. [2].

B. Supplementary Assays for Mechanistic Insight

To investigate the mechanism of this compound's action, the following assays can be performed concurrently.

- Cell Cycle Analysis via Flow Cytometry:

- Procedure: Treat and irradiate cells as in the clonogenic assay. After 24 hours, harvest cells, fix in ethanol, treat with RNase, and stain DNA with propidium iodide. Analyze distribution using a flow cytometer.

- Expected Outcome: this compound combined with radiation leads to a significant accumulation of cells in the G2/M phase (e.g., 91% with combination vs. 75% with radiation alone), indicating abrogation of the cell cycle checkpoint [4].

- Analysis of DNA Damage Repair via Immunoblotting:

- Procedure: Pretreat cells with this compound for 6h, then irradiate (e.g., 10 Gy). Harvest cell lysates 30 minutes to 24 hours post-IR.

- Target Proteins: Analyze by Western blot for phospho-AKT (Ser473), phospho-ATM (Ser1981), phospho-DNA-PKcs (Thr2609), and γ-H2AX (Ser139).

- Expected Outcome: this compound treatment inhibits radiation-induced phosphorylation of AKT, ATM, and DNA-PKcs, while sustaining high levels of γ-H2AX, indicating impaired DNA double-strand break repair [4].

Signaling Pathway and Experimental Workflow Diagrams

The diagrams below illustrate the mechanistic pathway of this compound and a streamlined experimental workflow.

Diagram 1: Mechanism of this compound as a Radiosensitizer. This compound directly inhibits PI3K and its downstream target AKT. It also attenuates the radiation-induced activation of key DNA damage response kinases ATM and DNA-PKcs. This combined inhibition leads to impaired repair of DNA double-strand breaks, sustained DNA damage, cell cycle arrest, and ultimately enhanced apoptosis and reduced clonogenic survival [4].

Diagram 2: Experimental Workflow for Clonogenic Assay with this compound. This flowchart outlines the key steps for performing a clonogenic survival assay with this compound, including optional parallel processes for harvesting samples to conduct mechanistic analyses [4] [1] [2].

References

- 1. Comparison of Clonogenic Survival Data Obtained by Pre [pmc.ncbi.nlm.nih.gov]

- 2. On the analysis of clonogenic survival data - Radiation Oncology [ro-journal.biomedcentral.com]

- 3. This compound, a novel PI3K inhibitor suppresses EMT and ... [pmc.ncbi.nlm.nih.gov]

- 4. Radiosensitization of the PI3K inhibitor this compound through ... [pmc.ncbi.nlm.nih.gov]

HS-173: Mechanism of Action and Radiosensitization Data

HS-173 is a novel PI3K inhibitor investigated as a radiosensitizer, primarily in pancreatic cancer models. Its mechanism involves inhibiting key DNA damage repair pathways [1] [2].

Diagram Title: this compound Inhibits DNA Repair and Promotes Radiosensitization

The proposed molecular mechanism is supported by the following quantitative findings from 2D cell culture studies:

Table 1: Quantified Effects of this compound and Radiation in Pancreatic Cancer Cells (2D Culture Data from [1])

| Experimental Measure | Cell Line | Radiation (10 Gy) Alone | This compound + Radiation (10 Gy) | Details |

|---|---|---|---|---|

| Clonogenic Survival | Miapaca-2, PANC-1 | Baseline | Significantly reduced | Dose-dependent reduction at 2, 4, 6 Gy [1]. |

| G2/M Phase Arrest | Miapaca-2 | ~75% of cells | ~91% of cells | Measured via flow cytometry after 24h [1]. |

| γ-H2AX Expression | Miapaca-2, PANC-1 | Moderate increase | Markedly increased | Indicator of persistent DNA double-strand breaks [1]. |

| Inhibition of p-AKT | Miapaca-2, PANC-1 | Increased by radiation | Significantly attenuated | Measured by immunofluorescence [1]. |

| Inhibition of p-ATM/p-DNA-PKcs | Miapaca-2, PANC-1 | Activated by radiation | Potently inhibited | Underlying mechanism for sustained DNA damage [1]. |

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model (Data from [1])

| Parameter | Findings |

|---|---|

| Model | Human tumor xenograft (Miapaca-2 or PANC-1 cells in mice). |

| Treatment | This compound combined with radiation. |

| Key Result | Significant delay in tumor growth compared to radiation alone. |

| Mechanistic Confirmation | Impaired DNA repair observed in tumor tissues. |

Proposed Workflow for 3D Spheroid Culture & Drug Testing

To adapt this compound research to 3D spheroids, you can integrate the drug treatment into a standard spheroid workflow. The diagram and table below outline this process and the advantages of using 3D models.

Diagram Title: 3D Spheroid Drug Testing Workflow

Table 3: Advantages of 3D Spheroids over 2D Cultures for Cancer Research (Compiled from [3] [4] [5])

| Feature | 2D Monolayer Culture | 3D Spheroid Model |

|---|---|---|

| Tumor Microenvironment | Lacks cell-cell and cell-ECM interactions; homogeneous nutrient/oxygen perfusion [4]. | Recapitulates complex interactions; has hypoxic/necrotic core and proliferating outer layer [4] [5]. |

| Physiological Relevance | Altered gene expression; faster proliferation; more susceptible to drugs [4]. | Mimics in vivo tumor behavior, drug penetration barriers, and genetic profiles more accurately [3] [4]. |

| Drug Response | Often overestimates efficacy; fails to model drug penetration [4]. | Better predicts in vivo drug resistance and efficacy; models nutrient and drug diffusion gradients [4] [5]. |

Designing Your Experimental Protocol

While a specific protocol for this compound in spheroids is not published, you can build one by integrating known this compound dosing with established 3D methods.

- Spheroid Generation: Use ultra-low attachment (ULA) round-bottom plates (96-well or 384-well) to promote self-assembly of cells into spheroids [5]. The hanging drop method or liquid overlay technique on agarose-coated plates are also common, scaffold-free approaches [3].

- Dosing Considerations (Extrapolated): In 2D studies, this compound was typically used in the low micromolar range (1-10 µM) [1]. A dose-response study (e.g., 0.1-10 µM) in your 3D model is crucial to establish an effective concentration. Treatment can be done after spheroids have matured (typically 3-5 days post-seeding) [5].

- Combination with Radiation: Pre-treat spheroids with this compound for 6-24 hours prior to irradiation, based on 2D protocols [1]. Use clinically relevant radiation doses (e.g., 2-10 Gy) for testing.

- Analysis and Assays:

- Viability & Growth: Use acid phosphatase (APH) or ATP-based (CellTiter-Glo 3D) assays optimized for 3D cultures. Monitor spheroid size and morphology over time with high-content imaging [5].

- Apoptosis: TUNEL assay or staining for cleaved Caspase-3 on formalin-fixed, paraffin-embedded spheroid sections [1].

- Mechanistic Studies: Immunofluorescence staining on spheroid sections for γ-H2AX (DNA damage), p-AKT, p-ATM, and p-DNA-PKcs to confirm the mechanism in a 3D context [1].

- Advanced Imaging: Confocal microscopy with Z-stacking is essential for analyzing the entire spheroid volume [6] [5].

Future Research and Alternative Formulations

For a comprehensive approach, be aware of ongoing research developments:

- Nanoformulations: To improve solubility and delivery, this compound has been co-encapsulated with a PARP inhibitor (niraparib) in polymer micelles. This nanoformulation showed enhanced efficacy and ability to potentiate immunotherapy in a colorectal cancer model, suggesting a promising delivery strategy that could be applied to complex 3D models in the future [7].

References

- 1. Radiosensitization of the PI3K inhibitor this compound through ... [pmc.ncbi.nlm.nih.gov]

- 2. Radiosensitization of the PI3K inhibitor this compound through ... [oncotarget.com]

- 3. Engineered Microsystems for Spheroid and Organoid Studies [pmc.ncbi.nlm.nih.gov]

- 4. Three-Dimensional Spheroids as In Vitro Preclinical Models ... [pmc.ncbi.nlm.nih.gov]

- 5. What are Spheroids , 3 | Molecular Devices D Spheroids Models [moleculardevices.com]

- 6. A High -resolution dataset for AI-driven segmentation and analysis of... [pubmed.ncbi.nlm.nih.gov]

- 7. Low dose novel PARP-PI3K inhibition via nanoformulation ... [sciencedirect.com]

Application Notes and Protocols for HS-173 in Pancreatic Cancer Metastasis Research

Compound Overview and Mechanism of Action

HS-173 is a novel, potent phosphatidylinositol-3-kinase (PI3K) inhibitor, with a particularly high potency against the PI3Kα isoform (IC₅₀ = 0.8 nM) [1]. Its primary mechanism of action in combating pancreatic cancer metastasis involves the dual inhibition of two critical signaling pathways: the PI3K/AKT/mTOR pathway and the TGF-β/Smad2/3 pathway [2] [3]. By targeting these pathways, this compound effectively suppresses the cellular process of Epithelial-Mesenchymal Transition (EMT), a key driver of cancer cell invasiveness, dissemination, and drug resistance [2].

The diagram below illustrates the signaling pathways targeted by this compound and its role in inhibiting EMT and metastasis.

Key Experimental Findings

In Vitro Efficacy of this compound

Table 1: Summary of In Vitro Anticancer Effects of this compound in Pancreatic Cancer Cells [2] [3]

| Experimental Model | Cell Lines Used | Key Findings | Effect of this compound |

|---|---|---|---|

| Cell Viability (MTT Assay) | Panc-1, Miapaca-2, Aspc-1 | Dose- and time-dependent reduction | ~40-50% growth inhibition at 1 µM (48h) in Miapaca-2 & Aspc-1 |

| Clonogenic Survival | Miapaca-2 | Dose-dependent colony formation inhibition | >50% inhibition at 1 µM |

| Cell Migration (Wound Healing) | Panc-1, Miapaca-2, Aspc-1 | TGF-β-induced migration suppressed | Dose-dependent inhibition by this compound |

| Cell Invasion (Transwell) | Panc-1, Miapaca-2, Aspc-1 | TGF-β-induced invasion suppressed | Effectively prevented by this compound co-treatment |

| EMT Markers (Western Blot) | Panc-1, Miapaca-2, Aspc-1 | ↑ E-cadherin (epithelial); ↓ Vimentin, ZEB1 (mesenchymal) | Reversed TGF-β-induced EMT phenotype |

In Vivo Efficacy and Combination Therapy

Table 2: Summary of In Vivo and Combination Studies of this compound [2] [4]

| Study Type | Model Details | Treatment | Key Outcomes |

|---|---|---|---|

| In Vivo: Tumor Growth | Mouse xenograft & orthotopic models | 10 mg/kg, intraperitoneal (i.p.) | Suppressed tumor growth without drug toxicity; ↑ TUNEL, ↑ Cleaved Caspase-3; ↓ PCNA, p-AKT, p-Smad2 in tumors |

| In Vivo: Metastasis | Pancreatic cancer metastatic mouse models | 10 & 30 mg/kg, i.p. | Significant inhibition of metastatic dissemination to liver and lung |

| Combination Therapy | Panc-1, Miapaca-2, Aspc-1 cells | This compound + Sorafenib (10 µM) | Synergistic inhibition of cell proliferation; simultaneous inhibition of RAF/MEK/ERK & PI3K/AKT pathways |

Detailed Experimental Protocols

In Vitro Protocol: Inhibiting TGF-β-Induced EMT, Migration, and Invasion

This protocol outlines the methodology for assessing the anti-EMT and anti-metastatic effects of this compound in pancreatic cancer cell lines [2] [3].

Workflow for In Vitro EMT, Migration, and Invasion Assays

Materials:

- Cell Lines: Human pancreatic cancer cells (e.g., Panc-1, Miapaca-2, Aspc-1).

- Test Agent: this compound (e.g., prepared as a 10 mM stock solution in DMSO) [1].

- EMT Inducer: Recombinant Human TGF-β (10 ng/mL working concentration).

- Key Reagents: DMSO (vehicle control), cell culture media and supplements, Matrigel (for invasion assay), crystal violet or other staining solutions.

Procedure:

- Cell Culture and Seeding: Maintain pancreatic cancer cells in their recommended media (e.g., DMEM for Panc-1/Miapaca-2, RPMI-1640 for Aspc-1) supplemented with 10% FBS. Seed cells into multi-well plates at a density determined by optimal growth and assay requirements.

- Serum Starvation: Prior to treatment, serum-starve the cells (e.g., using media with 0.5% FBS) for 24 hours to synchronize the cell cycle and minimize background signaling.

- Drug Pre-treatment and Induction: Pre-treat cells with varying concentrations of this compound (e.g., 0.1 - 5 µM) or vehicle control (DMSO) for 1 hour. Then, add TGF-β (10 ng/mL) to the appropriate wells to induce EMT. Include control groups (untreated, TGF-β only, this compound only).

- Assay Execution:

- Western Blot for EMT Markers: After 48-72 hours of treatment, lyse cells and extract protein. Analyze lysates by SDS-PAGE and immunoblot for E-cadherin, Vimentin, ZEB1, Snail, and phospho-proteins (p-AKT, p-mTOR, p-Smad2/3). GAPDH or β-actin should be used as a loading control.

- Wound Healing/Migration Assay: Create a scratch ("wound") in a confluent cell monolayer after treatment. Capture images at 0 hours and after 16-24 hours of incubation. Measure the remaining wound area to quantify migration inhibition.

- Transwell/Invasion Assay: Seed serum-starved cells in the upper chamber of a Transwell insert coated with Matrigel. Place complete media with 10% FBS in the lower chamber as a chemoattractant. After 24-48 hours of incubation, fix the cells, stain with crystal violet, and count the cells that have invaded through the Matrigel to the lower side of the membrane.

In Vivo Protocol: Assessing Anti-Metastatic Efficacy in Mouse Models

This protocol describes the use of this compound in a pancreatic cancer metastatic mouse model to evaluate its effect on the dissemination of cancer cells to distant organs [2].

Materials:

- Animals: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old.

- Test Agent: this compound, formulated in a suitable vehicle for intraperitoneal (i.p.) injection.

- Cell Line: Luciferase-tagged pancreatic cancer cells (e.g., Aspc-1-luc) for in vivo tracking.

Procedure:

- Model Establishment: Inject luciferase-tagged pancreatic cancer cells into the pancreas of mice (orthotopic model) or via an appropriate route to establish a metastatic model (e.g., tail vein injection for experimental metastasis).

- Grouping and Dosing: Randomize mice into groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg). Administer this compound or vehicle via intraperitoneal (i.p.) injection, typically starting a few days after cell implantation and continuing daily or every other day for the study duration.

- In Vivo Imaging: Monitor tumor growth and metastasis periodically using in vivo bioluminescence imaging (IVIS) after injecting the substrate D-luciferin.

- Termination and Analysis: Euthanize mice at the experimental endpoint (e.g., 4-6 weeks post-inoculation). Perform necropsy to collect primary tumors and metastatic organs (liver, lungs). Count and measure metastatic nodules. Process tissues for further histological analysis (H&E staining, immunohistochemistry for TUNEL, cleaved Caspase-3, PCNA, p-AKT).

Formulation and Safety

Formulation: For in vivo studies, this compound is commonly administered via intraperitoneal injection at 10-30 mg/kg [2]. For cell-based assays, a 10 mM stock solution is prepared in DMSO, with subsequent dilutions in cell culture medium ensuring the final DMSO concentration is non-cytotoxic (typically <0.1%) [1].

Safety Note: this compound is intended for research use only and is not for human consumption. Standard laboratory safety procedures for handling chemical compounds must be followed.

References

- 1. This compound | PI3Kα Inhibitor [medchemexpress.com]

- 2. This compound, a novel PI3K inhibitor suppresses EMT and ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a novel PI3K inhibitor suppresses EMT and ... [pmc.ncbi.nlm.nih.gov]

- 4. Synergistic anticancer activity of this compound, a novel PI3K ... [sciencedirect.com]

Comprehensive Application Note: HS-173 as a Novel Inducer of RIP3-Dependent Necroptosis in Lung Cancer

Introduction to Necroptosis and HS-173

Necroptosis represents a strategically important form of regulated cell death that has gained significant attention as a novel therapeutic approach for targeting cancer cells, particularly those resistant to conventional apoptosis-based treatments. Unlike apoptosis, necroptosis is characterized by cellular swelling, plasma membrane rupture, and the release of damage-associated molecular patterns (DAMPs) that can stimulate immune responses. This caspase-independent cell death modality is mediated by a defined molecular pathway involving receptor-interacting protein kinase 1 (RIPK1), RIPK3, and mixed lineage kinase domain-like protein (MLKL) as key effector molecules.

This compound has emerged as a promising novel inducer of necroptosis with specific activity in lung cancer models. This small molecule was initially characterized as a phosphoinositide 3-kinase (PI3K) inhibitor but has demonstrated the unique capacity to induce RIP3-dependent necroptosis in lung cancer cells expressing RIP3. The compound offers a potential alternative therapeutic strategy for non-small cell lung cancer (NSCLC) patients who develop resistance to conventional platinum-based cytotoxic chemotherapy, which remains a significant clinical challenge in oncology.

Molecular Mechanism of this compound-Induced Necroptosis

Core Signaling Pathway

The molecular mechanism by which this compound induces necroptosis centers on the RIPK3/MLKL signaling axis, which represents the terminal execution pathway for this form of cell death. This compound specifically activates RIPK3 through phosphorylation, leading to subsequent phosphorylation of MLKL, its downstream substrate. This phosphorylation event triggers a conformational change in MLKL that enables it to form oligomeric complexes and translocate to the plasma membrane. At the membrane, MLML accumulation ultimately results in membrane disruption and the characteristic lytic cell death that defines necroptosis.

The specificity of this compound for RIP3-expressing cells was demonstrated through comparative studies showing significantly reduced activity in RIP3-deficient lung cancer cells. This pathway can be specifically inhibited by necroptosis inhibitors such as necrostatin-1 (which targets RIPK1) and dabrafenib (which targets RIPK3), but not by broad-spectrum caspase inhibitors, confirming the necroptotic rather than apoptotic nature of the cell death induced by this compound.

Signaling Pathway Visualization

Figure 1: This compound Induced Necroptosis Signaling Pathway. This compound triggers necroptosis through RIP3 phosphorylation and subsequent MLKL activation. The process requires initial RIP3 expression and can be inhibited by specific necroptosis inhibitors. Membrane disruption leads to DAMP release, contributing to inflammatory responses.

Key Molecular Interactions

The RIPK3-MLKL interaction represents a critical regulatory node in this compound-induced necroptosis. Structural studies have revealed that human RIPK3 maintains MLKL in an inactive conformation prior to cell death induction, with phosphorylation-driven conformational changes enabling MLKL activation. The kinase activity of RIPK3 is essential for this process, as it directly phosphorylates MLKL at specific activation loop residues (Thr357 and Ser358 in human MLKL), initiating the sequential steps that culminate in membrane disruption.

The phosphorylation status of both RIPK3 and MLKL serves as a key biochemical indicator of pathway activation and can be detected through phospho-specific antibodies in Western blot analyses. The formation of the RIPK1-RIPK3-MLKL complex (necrosome) represents the molecular platform from which necroptotic signaling emanates, though this compound appears to particularly enhance the RIPK3-MLKL axis rather than strictly requiring RIPK1 for its effect.

Experimental Protocols and Methodologies

In Vitro Cell Culture and Treatment

3.1.1 Cell Lines and Culture Conditions

Table 1: Cell Lines and Culture Conditions for this compound Studies

| Cell Line | Cancer Type | RIP3 Expression | Culture Medium | This compound Sensitivity |

|---|---|---|---|---|

| H2009 | Lung adenocarcinoma | Absent | RPMI-1640 + 10% FBS | Resistant |

| HCC827 | Lung adenocarcinoma | Absent | RPMI-1640 + 10% FBS | Resistant |

| A549 | Lung carcinoma | Absent | RPMI-1640 + 10% FBS | Resistant |

| H1650 | Lung adenocarcinoma | Absent | RPMI-1640 + 10% FBS | Resistant |

| HT-29 | Colon adenocarcinoma | Present | RPMI-1640 + 10% FBS | Sensitive |

Protocol Details:

- Culture Conditions: Maintain all cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO₂ humidified incubator.

- Cell Passaging: Harvest cells at 80-90% confluence using standard trypsinization procedures and seed at appropriate densities for experiments.

- RIP3 Status Verification: Confirm RIP3 expression status in cell lines before experimentation using Western blot analysis with validated anti-RIP3 antibodies.

3.1.2 this compound Treatment and Viability Assessment

This compound Treatment Protocol:

- Prepare This compound stock solution in DMSO at a concentration of 10 mM and store at -20°C.

- Perform dose-response studies with this compound concentrations typically ranging from 0.1 μM to 100 μM for 24-48 hours.

- Include appropriate controls: vehicle control (DMSO at same dilution as treated cells) and positive controls for necroptosis (e.g., TSZ: TNF-α + Smac mimetic + z-VAD).

- For inhibitor studies, pre-treat cells with necrostatin-1 (10-30 μM) or dabrafenib (1-10 μM) for 1-2 hours before this compound addition.

Cell Viability Assessment:

- Assess cell viability using MTT assay or Cell Counting Kit-8 (CCK-8) according to manufacturer protocols.

- Perform dose-response curves with triplicate technical replicates and at least three independent biological replicates.

- Calculate IC₅₀ values using non-linear regression analysis of the dose-response data.

In Vivo Xenograft Models

Animal Model Protocol:

- Utilize immunodeficient mice (e.g., BALB/c nude or NOD-scid mice) for xenograft studies.

- Subcutaneously inject 5 × 10⁶ RIP3-expressing lung cancer cells suspended in 100 μL of PBS/Matrigel mixture (1:1 ratio) into the flanks of 6-8 week old mice.

- When tumors reach 100-150 mm³ in volume, randomize mice into treatment groups (typically n=5-8 per group).

- Administer This compound intravenously or intraperitoneally at doses ranging from 5-25 mg/kg, with frequency varying from daily to 3-5 times per week based on preliminary toxicity studies.

- Monitor tumor dimensions regularly using digital calipers and calculate tumor volume using the formula: Volume = (length × width²)/2.

- Record body weight and general health status at least twice weekly to assess treatment toxicity.

- At experiment endpoint, collect tumors for histological and biochemical analysis, including Western blotting for phospho-RIP3 and phospho-MLKL.

Key Experimental Data

Table 2: Quantitative Effects of this compound in Experimental Models

| Experimental Model | Parameter Assessed | Results | Notes |

|---|---|---|---|

| RIP3+ Lung cancer cells | Cell viability reduction | Dose-dependent decrease | IC₅₀ typically 1-10 μM |

| RIP3- Lung cancer cells | Cell viability reduction | Minimal effect | Confirms RIP3-dependence |

| RIP3+ cells + Necrostatin-1 | Viability protection | Significant rescue | Confirms necroptosis mechanism |

| RIP3+ cells + Dabrafenib | Viability protection | Significant rescue | Confirms RIP3 involvement |

| Mouse xenograft model | Tumor growth inhibition | Significant reduction | Dose-dependent effect |

| Mouse xenograft model | p-RIP3/p-MLKL levels | Increased | Confirms pathway activation in vivo |

Necroptosis Detection and Validation Methods

Biochemical Detection Techniques

Western Blot Analysis:

- Prepare cell lysates using RIPA buffer supplemented with phosphatase and protease inhibitors.

- Separate proteins by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.

- Probe with the following primary antibodies:

- Anti-phospho-RIP3 (Ser227) to detect activated RIP3

- Anti-phospho-MLKL (Thr357/Ser358) to detect activated MLKL

- Total RIP3 and total MLKL for normalization

- Anti-HMGB1 to detect release from nuclei

- Use HRP-conjugated secondary antibodies and enhanced chemiluminescence for detection.

Immunofluorescence Staining:

- Culture cells on glass coverslips and treat with this compound.

- Fix with 4% paraformaldehyde for 15 minutes at room temperature.

- Permeabilize with 0.1% Triton X-100 for 10 minutes.

- Block with 5% BSA for 1 hour.

- Incubate with primary antibodies against MLKL (to detect oligomerization) and phospho-MLKL overnight at 4°C.

- Use fluorophore-conjugated secondary antibodies and counterstain with DAPI for nuclei visualization.

- Examine using confocal microscopy to assess MLKL translocation to the membrane.

Functional and Morphological Assessment

Cell Death Analysis by Flow Cytometry:

- Harvest this compound-treated and control cells by gentle trypsinization.

- Stain with Annexin V-FITC and propidium iodide (PI) according to manufacturer instructions.

- Analyze using flow cytometry with the following gating:

- Viable cells: Annexin V-negative/PI-negative

- Early apoptotic: Annexin V-positive/PI-negative

- Necroptotic/late apoptotic: Annexin V-positive/PI-positive

- For enhanced discrimination, include additional staining with anti-active caspase-3 to exclude apoptosis.

Morphological Assessment:

- Evaluate morphological features of necroptosis using phase-contrast microscopy:

- Cell swelling and enlargement

- Loss of plasma membrane integrity

- Organelle swelling

- Absence of nuclear fragmentation (distinct from apoptosis)

- For ultrastructural analysis, process cells for transmission electron microscopy to identify characteristic features of necroptosis.

HMGB1 Release Assay:

- Measure release of high mobility group box 1 (HMGB1) protein, a DAMP characteristic of necroptosis.

- Collect cell culture supernatants from treated and control cells.

- Concentrate proteins using centrifugal filters if necessary.

- Detect HMGB1 by Western blotting or ELISA.

- Compare with intracellular HMGB1 levels in cell lysates.

Applications and Therapeutic Potential

Research Applications

This compound serves as a valuable research tool for investigating necroptotic signaling mechanisms in cancer cells, particularly those of lung origin. Its RIP3-dependent activity enables studies of cell death selectivity and the molecular determinants of necroptosis sensitivity. The compound can be utilized to:

- Study RIP3/MLKL pathway activation and regulation in various cellular contexts

- Investigate cross-talk between the PI3K/AKT pathway and necroptotic signaling

- Explore combination therapies with conventional chemotherapeutic agents

- Develop biomarkers for necroptosis sensitivity in cancer cells

- Investigate immunological consequences of necroptotic cell death in the tumor microenvironment

Therapeutic Considerations

The pro-inflammatory nature of necroptosis induced by this compound presents both opportunities and challenges for therapeutic development. The release of DAMPs can potentially stimulate anti-tumor immune responses, making this compound an interesting candidate for combination immunotherapy. However, the potential for excessive inflammation in normal tissues requires careful evaluation of therapeutic windows.

Current evidence suggests that RIP3 expression status in tumors may serve as a potential biomarker for patient selection. The preferential activity of this compound in RIP3-expressing cancer cells indicates that RIP3 detection in tumor biopsies could identify patients most likely to respond to therapy.

Conclusion

This compound represents a promising chemical tool for selective induction of RIP3-dependent necroptosis in lung cancer cells. The well-defined mechanism of action through the RIPK3/MLKL axis and the availability of specific inhibitors for pathway validation make it a valuable research compound for studying necroptosis in oncology. The detailed protocols provided in this application note establish a framework for investigating this compound-induced necroptosis in both in vitro and in vivo settings, with appropriate methodological considerations for confirming this specific form of cell death.

The continued investigation of this compound and similar compounds may yield important insights into alternative cell death pathways that can be harnessed for cancer therapy, particularly for apoptosis-resistant malignancies. The integration of necroptosis inducers into combination regimens represents an innovative approach worthy of further exploration.

Application Notes: HS-173 for EMT Inhibition in Pancreatic Cancer Models

Document ID: AN-HS173-EMT-01 Version: 1.0 Date Prepared: 2025-11-13

Introduction & Mechanism of Action

HS-173 is a novel, potent small-molecule inhibitor of phosphatidylinositol-3-kinase (PI3K) [1] [2]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers, including pancreatic cancer [1]. This pathway also plays a central role in inducing and maintaining EMT, a process that confers invasive and metastatic properties upon cancer cells, as well as resistance to therapy [1] [3].

This compound exerts its anti-EMT effects by dually inhibiting the PI3K/AKT/mTOR and Smad2/3 signaling pathways [1] [2]. By targeting PI3K, it prevents the downstream phosphorylation and activation of AKT and mTOR. Concurrently, it suppresses the Smad2/3 pathway, which is often activated by TGF-β, a potent inducer of EMT. This dual inhibition leads to a reversal of the mesenchymal phenotype, characterized by:

- Upregulation of epithelial markers (e.g., E-cadherin).

- Downregulation of mesenchymal markers (e.g., N-cadherin, Vimentin) and key EMT transcription factors (e.g., Snail, Slug, ZEB1) [1].

The diagram below illustrates the proposed signaling mechanism of this compound.

Key Experimental Findings & Quantitative Data

Experimental data from in vitro and in vivo models of pancreatic cancer demonstrate the efficacy of this compound.

Table 1: Summary of In Vitro Anti-Cancer and Anti-EMT Effects of this compound

| Assay Type | Cell Lines Used | Key Experimental Conditions | Results & Observations | Proposed Mechanism |

|---|

| Cell Viability (MTT Assay) | Panc-1, Miapaca-2, Aspc-1 | Dose: 0.1 - 10 µM Time: 24, 48, 72 h | Dose- & time-dependent reduction. ~40-50% growth inhibition at 1 µM (Miapaca-2, Aspc-1, 48 h) [1]. | PI3K/AKT pathway inhibition leading to reduced cell survival [1]. | | Clonogenic Survival | Miapaca-2 | Dose: 0 - 1 µM Duration: 14 days | Significant dose-dependent colony formation inhibition. >50% reduction at 1 µM [1]. | Suppression of long-term proliferative capacity [1]. | | Wound Healing (Migration) | Panc-1, Miapaca-2, Aspc-1 | Pre-treatment: TGF-β (10 ng/mL) Co-treatment: this compound (dose-dependent) | this compound suppressed TGF-β-induced cell migration dose-dependently. Control cells healed >90% wound area in 16h [1]. | Reversal of TGF-β-induced mesenchymal morphology and motility [1]. | | Transwell (Invasion) | Pancreatic cancer cells | Pre-treatment: TGF-β (10 ng/mL) Co-treatment: this compound | this compound effectively inhibited TGF-β-induced invasive capacity [1]. | Inhibition of ECM degradation and cell invasion [1]. | | Western Blot (EMT Markers) | Pancreatic cancer cells | Treatment with this compound | Increased E-cadherin. Decreased N-cadherin, Vimentin. Reduced p-AKT, p-mTOR, p-Smad2/3 [1]. | Dual inhibition of PI3K/AKT/mTOR and Smad2/3 signaling pathways [1]. |

Table 2: Summary of In Vivo Efficacy of this compound in Mouse Models

| Model Type | Key Experimental Parameters | Results & Outcomes | Significance |

|---|

| Xenograft & Orthotopic | Administration: Not specified Dose: Not specified | Significant suppression of primary tumor growth without observed drug toxicity [1]. | Demonstrates efficacy against primary tumors with a good safety profile [1]. | | Metastatic Models | Administration: Not specified Dose: Not specified | Significant inhibition of metastatic dissemination from primary tumor to distant organs (liver, lung) [1]. | Confirms anti-metastatic effect, linking EMT inhibition to reduced metastasis in vivo [1]. |

Detailed Experimental Protocols

Below are generalized protocols for key assays used to validate this compound's efficacy, based on standard methodologies and the described research [1] [3].

3.1. Cell Viability and Clonogenic Assay This protocol assesses both short-term cytotoxicity and long-term reproductive cell death.

- Key Steps:

- Cell Seeding: Seed pancreatic cancer cells (Panc-1, Miapaca-2, Aspc-1) in 96-well plates at a density of ~5,000 cells/well and allow to adhere overnight.

- Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a vehicle control (e.g., DMSO <0.1%).

- Incubation: Incubate for 24, 48, and 72 hours.

- MTT Assay: Add MTT reagent (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

- Solubilization: Carefully remove the medium and solubilize the formed formazan crystals with DMSO or a designated solvent.

- Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle control.

3.2. Wound Healing / Migration Assay This protocol measures two-dimensional cell migration in response to this compound treatment.

- Key Steps:

- Cell Seeding: Seed cells in a 24-well plate to achieve 100% confluency within 24 hours.

- Scratch Formation: Use a sterile 200 µL pipette tip to create a straight "wound" by scratching the cell monolayer. Gently wash with PBS to remove dislodged cells.

- Stimulation & Inhibition: Add fresh medium containing TGF-β (10 ng/mL) to induce EMT and migration. Co-treat with varying concentrations of this compound.

- Imaging: Capture images of the wound at the same location immediately after scratching (0 h) and at regular intervals thereafter (e.g., 8, 16, 24 h) using a microscope.

- Quantification: Measure the area of the wound at each time point using software like ImageJ. The percentage of wound closure is calculated as:

[(Area at 0h - Area at T_h) / Area at 0h] * 100.

3.3. Transwell Invasion Assay This protocol evaluates the ability of cells to invade through an extracellular matrix (ECM) surrogate, a key feature of metastatic cells.

- Procedure:

- Matrix Coating: Coat the membrane of the upper chamber of a transwell insert (8.0 µm pore size) with a layer of Matrigel (or other ECM protein) and allow it to solidify.

- Cell Preparation: Serum-starve cells for 24 hours. Then, harvest and resuspend them in serum-free medium.

- Cell Seeding & Treatment: Seed the cell suspension into the upper chamber. Add medium containing a chemoattractant (e.g., 10% FBS) with or without TGF-β (10 ng/mL) to the lower chamber. Add this compound to both chambers at the desired concentration.

- Incubation: Incubate for 24-48 hours to allow cells to invade.

- Staining & Counting: After incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with 4% paraformaldehyde, stained with crystal violet or DAPI, and counted under a microscope.

Data Analysis & Interpretation

- Dose-Response: Consistently analyze data to calculate IC₅₀ values for viability and migration assays. This compound shows activity in the sub-micromolar to low-micromolar range [1].

- Statistical Significance: Ensure all experiments are performed with adequate replicates (e.g., n=3). Use student's t-test or one-way ANOVA with post-hoc tests to determine significance (e.g., *p<0.05, p<0.01, *p<0.001) [1].